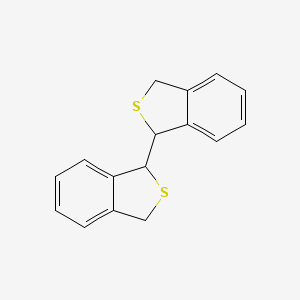![molecular formula C17H21N B12557967 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine CAS No. 159804-89-4](/img/structure/B12557967.png)
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is a chemical compound that features a unique structure combining a cyclopentadiene ring, a cyclohexyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions on the pyridine ring can introduce various functional groups, such as nitro or halogen groups .
Applications De Recherche Scientifique
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a ligand in biochemical studies, particularly in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadiene and pyridine rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with a similar cyclopentadiene ring structure.
Cyclohexylmethyl chloride: A precursor in the synthesis of the target compound.
Pyridine: A basic heterocyclic compound that forms the core of the target molecule.
Uniqueness
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is unique due to its combination of three distinct structural motifs: the cyclopentadiene ring, the cyclohexyl group, and the pyridine ring. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds, making it valuable for various research applications .
Propriétés
Numéro CAS |
159804-89-4 |
|---|---|
Formule moléculaire |
C17H21N |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
2-[(1-cyclopenta-1,3-dien-1-ylcyclohexyl)methyl]pyridine |
InChI |
InChI=1S/C17H21N/c1-5-11-17(12-6-1,15-8-2-3-9-15)14-16-10-4-7-13-18-16/h2-4,7-8,10,13H,1,5-6,9,11-12,14H2 |
Clé InChI |
PGXSMAGMAYJUCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2=CC=CC=N2)C3=CC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


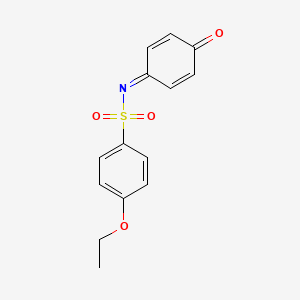
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
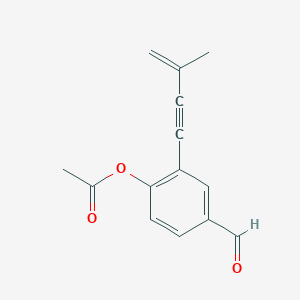
![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)


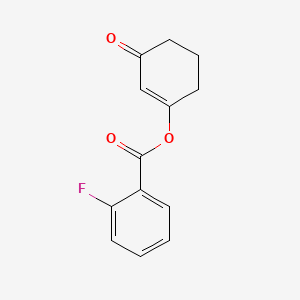
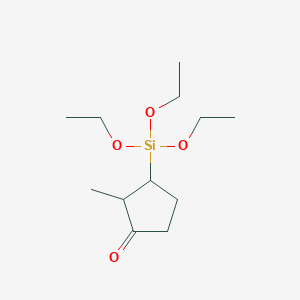
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
